2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13821765
InChI: InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2
SMILES: C1COCCC1C2=CC(=NC(=N2)Cl)Cl
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

CAS No.:

Cat. No.: VC13821765

Molecular Formula: C9H10Cl2N2O

Molecular Weight: 233.09 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine -

Specification

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
IUPAC Name 2,4-dichloro-6-(oxan-4-yl)pyrimidine
Standard InChI InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2
Standard InChI Key XEABGXMPIACJHJ-UHFFFAOYSA-N
SMILES C1COCCC1C2=CC(=NC(=N2)Cl)Cl
Canonical SMILES C1COCCC1C2=CC(=NC(=N2)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with two chlorine atoms and a tetrahydro-2H-pyran-4-yl group. The pyran ring adopts a chair conformation, contributing to the compound’s stereochemical stability . Key structural identifiers include:

  • SMILES: C1COCCC1C2=CC(=NC(=N2)Cl)Cl

  • InChIKey: XEABGXMPIACJHJ-UHFFFAOYSA-N

Physicochemical Data

Predicted collision cross-section (CCS) values, essential for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+233.02429146.2
[M+Na]+255.00623161.8
[M+NH4]+250.05083155.4
[M-H]-231.00973150.8

These values aid in distinguishing the compound from structural analogs during analytical profiling .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A representative protocol involves:

  • Starting Material: 2,4,6-Trichloropyrimidine reacts with tetrahydro-2H-pyran-4-ylboronic acid under Suzuki-Miyaura coupling conditions to introduce the pyran group .

  • Chlorination: Selective chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) .

Optimization Strategies

  • Solvent System: Dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .

  • Temperature Control: Reactions conducted at 80–100°C improve yield while minimizing side products .

A comparative analysis of synthetic conditions is summarized below:

ParameterCondition 1Condition 2
SolventDMFDMSO
CatalystCs₂CO₃NaH
Yield (%)6985

Data adapted from methodologies described in .

Chemical Reactivity and Functional Group Analysis

Chlorine Substituents

The electron-withdrawing chlorine atoms at positions 2 and 4 activate the pyrimidine ring for further functionalization. For example:

  • Nucleophilic Substitution: Displacement of chlorine with amines or alkoxides under basic conditions yields diamino or dialkoxy derivatives.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable aryl or alkyl group introduction .

Tetrahydro-2H-pyran-4-yl Group

The pyran ring enhances solubility and modulates pharmacokinetic properties. Its ether oxygen participates in hydrogen bonding, influencing target binding affinity .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Signals at δ 1.16–1.65 ppm correspond to the pyran ring’s methylene groups, while aromatic protons resonate at δ 5–6 ppm .

  • HRMS: A molecular ion peak at m/z 232.01646 ([M]+) confirms the molecular formula .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 8.2 minutes.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling chlorination at specific pyrimidine positions remains difficult, necessitating advanced directing-group strategies .

  • Scalability: Multi-step protocols require optimization for industrial-scale production .

Pharmacological Development

  • Blood-Brain Barrier Penetration: Structural modifications, such as introducing fluorine atoms, may improve brain uptake for CNS-targeted therapies .

  • Toxicity Profiling: In vitro assays are needed to assess hepatotoxicity and off-target effects.

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